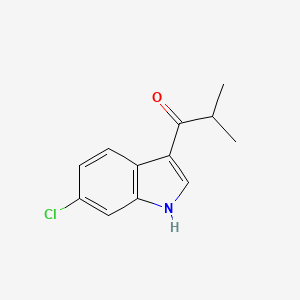

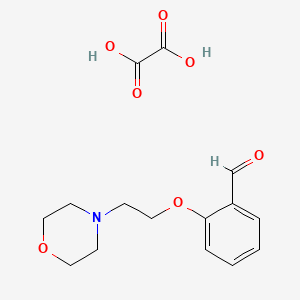

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as FNPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. FNPO is a small molecule that can selectively target and inhibit certain enzymes, making it a promising tool for studying various biological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

A novel synthetic approach has been developed to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide derivatives. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences, offering a high-yield and operationally simple procedure for generating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Luminescent Sensors

Research into the development of luminescent sensors for detecting nitroaromatic compounds has led to the creation of triphenylamine-functionalized materials. These compounds exhibit significant sensitivity and selectivity towards p-nitroaniline, making them potential candidates for nitroaromatic detection in various applications, including environmental monitoring and security (Ji et al., 2018).

Catalysis and Ligand Design

N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery opens avenues for the development of new catalytic processes that are efficient, selective, and operate under mild conditions, significantly contributing to the field of organic synthesis (Bhunia et al., 2022).

Metal Ion Sensing

A novel pyrene-based fluorescent probe incorporating an N1-(pyridin-4-ylmethyl)ethane-1,2-diamine component has been synthesized for selective "turn-on" and naked-eye detection of Ni2+ ions. This sensor exhibits low cytotoxicity and strong fluorescence in living cells, demonstrating its potential for selective Ni2+ ion detection in biological environments. Such sensors are critical for environmental monitoring, industrial processes, and biomedical applications, where accurate detection of specific metal ions is essential (Khan et al., 2018).

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O4/c15-11-5-4-9(7-12(11)19(22)23)18-14(21)13(20)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMSXLJSQZLXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)

methyl}amino)acetamide](/img/structure/B2603320.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)

![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)